6-Amino-6-deoxy-D-glucopyranose, hydrochloride
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Overview
Description
6-Amino-6-deoxy-D-glucopyranose, hydrochloride is a compound with the molecular formula C₆H₁₃NO₅·ClH and a molecular weight of 215.63 g/mol . It is an aminosugar derived from glucose, where the hydroxyl group at the sixth position is replaced by an amino group. This compound is commonly used in carbohydrate chemistry and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-deoxy-D-glucopyranose, hydrochloride typically involves the reduction of 6-Azido-6-deoxy-D-glucopyranose. This reduction is carried out using hydrogen in the presence of palladium on activated carbon as a catalyst in a methanol-water mixture. The resulting amine is then treated with hydrogen chloride to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reduction and hydrochloride formation steps, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-6-deoxy-D-glucopyranose, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, reduced amines from reduction, and substituted derivatives from substitution reactions .
Scientific Research Applications
6-Amino-6-deoxy-D-glucopyranose, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-6-deoxy-D-glucopyranose, hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can modulate carbohydrate metabolism and enzyme functions by acting as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
6-Amino-6-deoxy-D-glucose: Similar structure but without the hydrochloride salt.
6-Azido-6-deoxy-D-glucopyranose: Precursor in the synthesis of 6-Amino-6-deoxy-D-glucopyranose, hydrochloride.
6-Deoxy-D-glucose: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its amino group at the sixth position, which imparts distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C6H14ClNO5 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 |
InChI Key |
GHQIWWAEPCTDEU-BMZZJELJSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)N.Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)N.Cl |
Origin of Product |
United States |
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